Cas no 898776-85-7 (3,4-Dichloro-4'-pyrrolidinomethyl benzophenone)

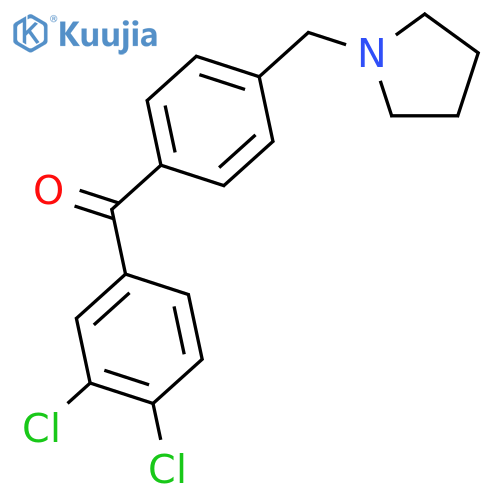

898776-85-7 structure

商品名:3,4-Dichloro-4'-pyrrolidinomethyl benzophenone

CAS番号:898776-85-7

MF:C18H17Cl2NO

メガワット:334.239682912827

MDL:MFCD03841537

CID:869386

PubChem ID:24724368

3,4-Dichloro-4'-pyrrolidinomethyl benzophenone 化学的及び物理的性質

名前と識別子

-

- (3,4-dichlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone

- 3,4-DICHLORO-4'-PYRROLIDINOMETHYL BENZOPHENONE

- 3,4-DICHLORO-4'-PYRROLIDIN-1-YLMETHYLBENZOPHENONE

- 898776-85-7

- AKOS016019838

- MFCD03841537

- (3,4-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone

- DTXSID00642767

- 3,4-dichloro-4'-pyrrolidinomethylbenzophenone

- 3,4-Dichloro-4'-pyrrolidinomethyl benzophenone

-

- MDL: MFCD03841537

- インチ: InChI=1S/C18H17Cl2NO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2

- InChIKey: NDQJXLNZTMBMRX-UHFFFAOYSA-N

- ほほえんだ: C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl

計算された属性

- せいみつぶんしりょう: 333.06900

- どういたいしつりょう: 333.0687196g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 375

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.3Ų

- 疎水性パラメータ計算基準値(XlogP): 4.8

じっけんとくせい

- PSA: 20.31000

- LogP: 4.75810

3,4-Dichloro-4'-pyrrolidinomethyl benzophenone セキュリティ情報

3,4-Dichloro-4'-pyrrolidinomethyl benzophenone 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3,4-Dichloro-4'-pyrrolidinomethyl benzophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 204355-5g |

3,4-dichloro-4'-pyrrolidinomethyl benzophenone |

898776-85-7 | 97% | 5g |

£2025.00 | 2022-03-01 | |

| TRC | D094365-250mg |

3,4-Dichloro-4'-pyrrolidinomethyl benzophenone |

898776-85-7 | 250mg |

$ 440.00 | 2022-06-06 | ||

| Fluorochem | 204355-1g |

3,4-dichloro-4'-pyrrolidinomethyl benzophenone |

898776-85-7 | 97% | 1g |

£540.00 | 2022-03-01 | |

| Fluorochem | 204355-2g |

3,4-dichloro-4'-pyrrolidinomethyl benzophenone |

898776-85-7 | 97% | 2g |

£1013.00 | 2022-03-01 | |

| Chemenu | CM528675-1g |

3,4-Dichloro-4'-pyrrolidinomethyl benzophenone |

898776-85-7 | 95% | 1g |

$433 | 2023-01-01 | |

| Ambeed | A505303-1g |

3,4-Dichloro-4'-pyrrolidinomethyl benzophenone |

898776-85-7 | 95+% | 1g |

$437.0 | 2024-08-02 | |

| Crysdot LLC | CD11023401-1g |

3,4-Dichloro-4'-pyrrolidinomethyl benzophenone |

898776-85-7 | 95+% | 1g |

$433 | 2024-07-19 | |

| abcr | AB364381-1g |

3,4-Dichloro-4'-pyrrolidinomethyl benzophenone, 97%; . |

898776-85-7 | 97% | 1g |

€932.10 | 2025-03-19 | |

| abcr | AB364381-1 g |

3,4-Dichloro-4'-pyrrolidinomethyl benzophenone, 97%; . |

898776-85-7 | 97% | 1g |

€932.90 | 2023-04-26 | |

| A2B Chem LLC | AH87730-5g |

3,4-Dichloro-4'-pyrrolidinomethyl benzophenone |

898776-85-7 | 97% | 5g |

$2291.00 | 2024-04-19 |

3,4-Dichloro-4'-pyrrolidinomethyl benzophenone 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

898776-85-7 (3,4-Dichloro-4'-pyrrolidinomethyl benzophenone) 関連製品

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:898776-85-7)3,4-Dichloro-4'-pyrrolidinomethyl benzophenone

清らかである:99%

はかる:1g

価格 ($):393.0